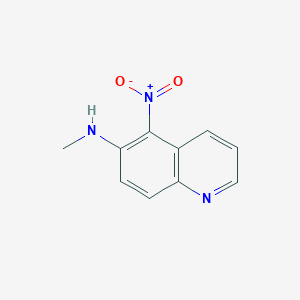

n-Methyl-5-nitroquinolin-6-amine

Description

Properties

IUPAC Name |

N-methyl-5-nitroquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-11-9-5-4-8-7(3-2-6-12-8)10(9)13(14)15/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTDYZCHWXTGMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C2=C(C=C1)N=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327254 | |

| Record name | n-methyl-5-nitroquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14204-97-8 | |

| Record name | n-methyl-5-nitroquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of n-Methyl-5-nitroquinolin-6-amine

An In-depth Technical Guide to the Chemical Properties of n-Methyl-5-nitroquinolin-6-amine

Introduction

The quinoline scaffold is a quintessential "privileged pharmacophore" in medicinal chemistry. First identified in coal tar in 1834, its derivatives have become the foundation for a multitude of therapeutic agents, a journey that began with the isolation of the antimalarial alkaloid quinine.[1] The rigid bicyclic structure of quinoline offers a versatile framework for functionalization, enabling the modulation of biological activity across a wide spectrum of targets.[1][2] This has led to the development of quinoline-based drugs with applications as antimicrobial, anticancer, antimalarial, and anti-inflammatory agents.[1][2][3][4]

This guide focuses on a specific, functionalized derivative: n-Methyl-5-nitroquinolin-6-amine . It is important to note that while the quinoline family is extensively studied, publicly available experimental data on this precise molecule is limited. Therefore, this document serves as a comprehensive theoretical and predictive analysis of its chemical properties. By applying established principles of physical organic chemistry and leveraging data from structurally analogous compounds, we will construct a detailed profile to guide researchers and drug development professionals in their exploration of this molecule. The rationale for its investigation is built upon the known biological activities of related nitro- and amino-substituted quinolines.[1]

Molecular Structure and Predicted Physicochemical Properties

The chemical identity of n-Methyl-5-nitroquinolin-6-amine is defined by its quinoline core substituted with a nitro group at the C5 position, an N-methylated amine at C6. This specific arrangement of functional groups dictates its electronic landscape and, consequently, its chemical behavior.

Chemical Structure:

-

IUPAC Name: N-Methyl-5-nitroquinolin-6-amine

-

Molecular Formula: C₁₀H₉N₃O₂

Electronic Effects of Substituents

The reactivity and properties of the quinoline ring are significantly influenced by the interplay of its three key substituents:

-

5-Nitro Group: As a potent electron-withdrawing group (EWG), the nitro group deactivates the ring towards electrophilic substitution through both a strong negative inductive effect (-I) and a negative resonance effect (-M). This electronic pull is critical for its potential biological activities and its influence on the basicity of the ring nitrogen.[1]

-

6-Amino Group (N-Methyl): The secondary amine is a strong electron-donating group (EDG). It activates the ring towards electrophilic attack via a powerful positive resonance effect (+M), directing incoming electrophiles to the ortho and para positions (C5 and C7).

-

N-Methyl Group: The methyl group attached to the exocyclic amine is weakly electron-donating via a positive inductive effect (+I).

This push-pull electronic system, with an EDG and an EWG on the same aromatic ring, creates a highly polarized molecule with distinct regions of high and low electron density, which is a key feature influencing its interaction with biological targets.

Caption: Electronic influence of substituents on the quinoline ring.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for n-Methyl-5-nitroquinolin-6-amine. These values are estimated based on computational models and data from analogous compounds.

| Property | Predicted Value | Source/Basis |

| Molecular Weight | 203.20 g/mol | Calculated from Formula |

| Exact Mass | 203.069476 Da | Calculated from Formula |

| XLogP3 | ~2.3 - 2.8 | Extrapolated from 6-Methyl-5-nitroquinoline (2.4)[5] and 8-Methyl-5-nitroquinoline (2.2)[6] |

| Hydrogen Bond Donors | 1 | From the N-H group |

| Hydrogen Bond Acceptors | 4 | From the nitro oxygens and two nitrogen atoms |

| pKa (most basic) | ~4.5 - 5.5 | Estimated for the quinoline nitrogen, influenced by the nitro group |

| pKa (less basic) | ~1.0 - 2.0 | Estimated for the N-methylamino group, significantly reduced by the ortho nitro group |

Reactivity, Solubility, and Stability Profile

Solubility

The molecule's structure suggests a mixed solubility profile. The quinoline core is inherently lipophilic, while the polar nitro and secondary amine groups can engage in hydrogen bonding, conferring some degree of aqueous solubility.

-

Organic Solvents: Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Its solubility in less polar solvents like diethyl ether is likely to be slight, similar to related compounds like 8-hydroxy-5-nitroquinoline.[7]

-

Aqueous Solvents: Limited solubility in neutral water is predicted. However, its basic nitrogen centers mean it will form salts in acidic media (e.g., dilute HCl), significantly enhancing its aqueous solubility. This property is crucial for formulation and biological testing. The solubility of related 8-hydroxyquinoline derivatives is often improved by creating hybrids with moieties like proline to enhance water solubility for biological applications.[8]

Chemical Reactivity and Stability

The electronic push-pull system governs the molecule's reactivity.

-

Basicity: The quinoline ring nitrogen is the primary basic center. Its basicity is expected to be reduced compared to unsubstituted quinoline due to the electron-withdrawing effect of the C5-nitro group. The exocyclic N-methylamino group, while typically basic, will have its basicity severely diminished by the strong electron-withdrawing nitro group at the adjacent position.

-

Redox Chemistry: The nitro group is susceptible to chemical or metabolic reduction. This transformation to a hydroxylamine and subsequently to an amino group is a critical pathway. While this can be a mechanism of activation for certain biological effects, it is also frequently linked to mechanisms of cytotoxicity and mutagenicity for nitroaromatic compounds.[9]

-

Nucleophilic Aromatic Substitution (SNAAr): The electron-deficient nature of the ring, enhanced by the nitro group, makes it susceptible to nucleophilic attack. The hydrogen at C7, being ortho to the activating amino group and para to the deactivating nitro group, could be a potential site for certain nucleophilic substitutions.

-

Stability: The compound is expected to be stable under standard laboratory conditions. However, like many nitroaromatic compounds, it may exhibit sensitivity to light and strong reducing agents.

Proposed Synthesis and Analytical Characterization

Plausible Synthetic Pathway

A logical synthetic approach would start from a pre-formed quinoline core. One plausible route involves the nitration of N-methylquinolin-6-amine. The strong activating effect of the amino group would direct the incoming nitro group to the C5 position.

Caption: Potential drug discovery avenues for n-Methyl-5-nitroquinolin-6-amine.

Conclusion and Future Directions

n-Methyl-5-nitroquinolin-6-amine is a fascinating molecule that sits at the intersection of well-established medicinal chemistry principles. Our theoretical analysis, based on the known properties of its constituent parts, predicts it to be a highly polarized, reactive compound with a distinct physicochemical profile suitable for further investigation. The push-pull electronic nature endowed by the nitro and amino groups suggests significant potential for biological activity, particularly in the antimicrobial and anticancer arenas.

This guide provides a foundational framework for researchers. The immediate and most critical next step is the experimental validation of these predictions. The synthesis and thorough chemical characterization of n-Methyl-5-nitroquinolin-6-amine are paramount. Following this, a systematic evaluation of its biological properties, including cytotoxicity, antimicrobial activity, and kinase screening, would be a logical progression. The insights gained from such studies will determine the ultimate potential of this compound and its derivatives as future therapeutic leads.

References

-

Al-Mulla, A. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link]

-

Nagy, V. E., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate. Available at: [Link]

-

Al-Zoubi, W., et al. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Methyl-5-nitroquinoline. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Nitroquinoxalin-5-amine. PubChem. Available at: [Link]

-

Creative Biolabs. (n.d.). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. Creative Biolabs. Available at: [Link]

-

Ibrahim, A. M., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Nitroquinoline. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Aminoquinoline. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Methyl-5-nitroquinoline. PubChem. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 5-nitro-8-methylquinoline. Cheméo. Available at: [Link]

-

Maccioni, E., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. National Institutes of Health. Available at: [Link]

- Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents.

-

Azev, Y. A., et al. (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. ResearchGate. Available at: [Link]

Sources

- 1. 6-METHYLAMINO-7-METHYL-5-NITROQUINOLINE | 83407-41-4 | Benchchem [benchchem.com]

- 2. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties | MDPI [mdpi.com]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 6-Methyl-5-nitroquinoline | C10H8N2O2 | CID 90009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 8-Methyl-5-nitroquinoline | C10H8N2O2 | CID 246300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 8-ヒドロキシ-5-ニトロキノリン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties_Chemicalbook [chemicalbook.com]

n-Methyl-5-nitroquinolin-6-amine molecular structure elucidation

An In-Depth Technical Guide to the Molecular Structure Elucidation of n-Methyl-5-nitroquinolin-6-amine

For professionals in research, drug discovery, and analytical sciences, the unambiguous determination of a molecule's structure is a foundational requirement for advancing any scientific endeavor. The biological activity, physicochemical properties, and synthetic accessibility of a novel compound are all intrinsically linked to its precise atomic arrangement. This guide provides a comprehensive, methodology-focused exploration of the structural elucidation of n-Methyl-5-nitroquinolin-6-amine, a substituted quinoline of interest.

As a Senior Application Scientist, my approach is to present not just a sequence of analytical techniques, but a logical, self-validating workflow. We will explore the causality behind each experimental choice, demonstrating how data from multiple spectroscopic methods are integrated to build an unshakeable structural hypothesis, which is then definitively confirmed. This guide is structured to empower researchers to apply these principles to their own work with complex heterocyclic systems.

Initial Assessment and Hypothesized Structure

Before any analysis, we begin with the hypothesized structure of n-Methyl-5-nitroquinolin-6-amine. This is typically derived from the synthetic route used for its preparation. The structure dictates the expected functional groups and atomic composition, which forms the basis for our analytical strategy.

Key Identifiers & Predicted Physicochemical Properties

| Property | Predicted Value | Source / Method |

| Molecular Formula | C₁₀H₉N₃O₂ | Elemental Composition |

| Molecular Weight | 203.20 g/mol | Calculated |

| Exact Mass | 203.0695 Da | Calculated |

| Key Functional Groups | Aromatic rings, Secondary Amine (N-H), Nitro group (NO₂), Methyl group (CH₃) | Structural Inspection |

The Integrated Spectroscopic Workflow

No single technique provides all the necessary information. True structural elucidation relies on the synergistic use of multiple spectroscopic methods. Each technique offers a unique piece of the puzzle, and their combined data provide the necessary cross-validation for a confident assignment.

Caption: Integrated workflow for molecular structure elucidation.

Mass Spectrometry: The First Experimental Step

Expertise & Rationale: Mass spectrometry (MS) is the initial and most crucial step. It provides the molecular weight of the compound, which is a fundamental piece of data. By employing high-resolution mass spectrometry (HRMS), we can obtain the exact mass with high precision, allowing for the unambiguous determination of the molecular formula. This is a critical self-validation step; if the determined formula does not match C₁₀H₉N₃O₂, our initial hypothesis is incorrect.

Expected Mass Spectrum Data

-

Low-Resolution MS (EI/ESI): A prominent molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) should be observed at m/z 203.

-

High-Resolution MS (ESI-TOF/Orbitrap): The exact mass should be measured. For the [M+H]⁺ ion, the calculated value is 204.0773. An experimental result within a narrow tolerance (e.g., ± 5 ppm) confirms the elemental composition C₁₀H₉N₃O₂.

-

Fragmentation Pattern: Nitroaromatic compounds often exhibit characteristic fragmentation patterns.[1] A key fragmentation pathway involves the loss of NO₂ (46 Da) and subsequent loss of CO (28 Da) from the resulting ion.[2] We would anticipate major fragments at:

-

m/z 157 ([M-NO₂]⁺)

-

m/z 129 ([M-NO₂-CO]⁺)

-

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument: Utilize an ESI-TOF or Orbitrap mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocyclic compounds.

-

Infusion: Introduce the sample solution directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is properly calibrated to achieve high mass accuracy.

-

Analysis: Identify the [M+H]⁺ peak and use the instrument's software to calculate the elemental composition based on the measured exact mass.

Vibrational and Electronic Spectroscopy

Expertise & Rationale: FT-IR and UV-Vis spectroscopy provide complementary information about the functional groups and the electronic nature of the molecule. FT-IR is excellent for confirming the presence of the nitro and amine groups, while UV-Vis gives insight into the extent of the conjugated π-electron system.

FT-IR Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and non-destructive technique used to identify characteristic vibrations of molecular bonds.[3]

Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350-3450 | N-H Stretch | Secondary Amine |

| ~3000-3100 | C-H Stretch | Aromatic |

| ~2850-2960 | C-H Stretch | Methyl (CH₃) |

| ~1590-1620 | C=C Stretch | Aromatic Ring |

| ~1510-1560 (asym) | N=O Stretch | Nitro Group |

| ~1340-1380 (sym) | N=O Stretch | Nitro Group |

| ~1250-1340 | C-N Stretch | Aromatic Amine |

The two strong absorption bands for the nitro group are highly characteristic and their presence would provide strong evidence for this functional group.[4]

UV-Vis Spectroscopy: Probing the Conjugated System

The extended π-system of the nitroquinoline core is expected to produce strong absorptions in the UV-visible region. The presence of both an electron-donating group (the methylamino group) and a strong electron-withdrawing group (the nitro group) on the quinoline scaffold should result in significant absorption bands. For comparison, 6-nitroquinoline shows an absorption peak around 333 nm, attributed to a π→π* transition.[5] We can expect similar, potentially red-shifted, absorptions for our target molecule.

Experimental Protocol: FT-IR (ATR)

-

Sample Preparation: No special preparation is needed for a solid sample. Place a small amount of the powder directly onto the diamond crystal of the Attenuated Total Reflection (ATR) accessory.

-

Instrument: A standard FT-IR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Analysis: Identify and label the key absorption bands corresponding to the predicted functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Rationale: NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. A full suite of 1D and 2D NMR experiments is required to assign every proton and carbon and, crucially, to determine how they are connected. This process allows us to definitively place the substituents at the C-5 and C-6 positions.

¹H NMR: Proton Environments

The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (which protons are adjacent). The electron-withdrawing nitro group and the electron-donating amine group will strongly influence the chemical shifts of the aromatic protons.[6]

Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)

| Proton | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-2 | ~8.8 | dd | 1H | Ortho to ring N, deshielded. |

| H-4 | ~8.6 | dd | 1H | Para to ring N, deshielded. |

| H-3 | ~7.5 | dd | 1H | Shielded relative to H-2/H-4. |

| H-7 | ~8.2 | d | 1H | Deshielded by adjacent nitro group. |

| H-8 | ~7.8 | d | 1H | Coupled to H-7. |

| N-H | ~5.0 | br s | 1H | Exchangeable proton, broad signal. |

| N-CH₃ | ~3.1 | s | 3H | Methyl group on nitrogen. |

¹³C NMR and DEPT: The Carbon Skeleton

The ¹³C NMR spectrum shows all unique carbon atoms. A DEPT-135 experiment is invaluable as it differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.

Predicted ¹³C NMR Data

| Carbon | Predicted δ (ppm) | DEPT-135 |

| C-2 | ~151 | CH |

| C-3 | ~122 | CH |

| C-4 | ~135 | CH |

| C-4a | ~128 | C |

| C-5 | ~140 | C (Nitro-bearing) |

| C-6 | ~145 | C (Amine-bearing) |

| C-7 | ~125 | CH |

| C-8 | ~129 | CH |

| C-8a | ~148 | C |

| N-CH₃ | ~30 | CH₃ |

2D NMR: Establishing Connectivity

This is where the structure is definitively pieced together.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). We expect to see correlations between H-2/H-3, H-3/H-4, and H-7/H-8, confirming the two isolated aromatic spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of all CH, CH₂, and CH₃ carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for final confirmation. It shows correlations between protons and carbons over 2-3 bonds. It allows us to connect the different fragments and place the substituents.

Caption: Key HMBC correlations confirming substituent positions.

Critical HMBC Correlations for n-Methyl-5-nitroquinolin-6-amine:

-

The proton of the N-CH₃ group should show a strong correlation to C-6 . This proves the methyl group is on the nitrogen at position 6.

-

The N-H proton should show correlations to both C-6 and C-5 . This confirms the amine is at C-6 and adjacent to C-5.

-

Proton H-7 should show correlations to C-5 and C-8a . The correlation to C-5 is critical, as it links the carbocyclic ring to the nitro-substituted carbon.

-

Proton H-4 should show a correlation to C-5 , further confirming the position of the nitro group.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument: A high-field NMR spectrometer (400 MHz or higher).

-

1D Spectra Acquisition:

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Acquire a DEPT-135 spectrum.

-

-

2D Spectra Acquisition:

-

Acquire a phase-sensitive COSY spectrum.

-

Acquire an HSQC spectrum optimized for a one-bond J-coupling of ~145 Hz.

-

Acquire an HMBC spectrum optimized for long-range couplings of ~8 Hz.

-

-

Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Assign all peaks by systematically analyzing the 1D and 2D correlation data.

Definitive Confirmation: Single-Crystal X-ray Crystallography

Expertise & Rationale: While the integrated spectroscopic approach provides an exceptionally high degree of confidence, single-crystal X-ray crystallography is considered the "gold standard" for absolute structural proof.[7] If a suitable single crystal can be grown, this technique provides a 3D model of the molecule, showing the precise location of every atom and confirming bond lengths, bond angles, and stereochemistry without ambiguity.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: This is often the most challenging step. It involves slowly evaporating a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).

-

Crystal Selection: A high-quality, single crystal of appropriate size is mounted on a goniometer.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then refined to produce the final, detailed 3D structure of the molecule.

Conclusion: A Unified Structural Assignment

The molecular structure elucidation of n-Methyl-5-nitroquinolin-6-amine is achieved through a systematic and multi-faceted analytical workflow. High-resolution mass spectrometry confirms the elemental formula of C₁₀H₉N₃O₂. FT-IR spectroscopy validates the presence of key N-H, NO₂, and aromatic functional groups. The complete carbon-hydrogen framework is then meticulously assembled using a suite of 1D and 2D NMR experiments, with critical HMBC correlations providing the definitive placement of the methylamino group at C-6 and the nitro group at C-5. Finally, single-crystal X-ray crystallography can be employed to provide unequivocal, three-dimensional proof of the structure. This integrated approach ensures the highest level of scientific rigor and confidence in the final structural assignment, a prerequisite for any further chemical or biological investigation.

References

-

ResearchGate. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline. Available at: [Link]

-

PubChem. 5-Nitroquinoline. Available at: [Link]

-

Seaton, P. J., & Williamson, R. T. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Available at: [Link]

-

ResearchGate. FTIR spectrum of quinoline derivative. Available at: [Link]

-

Paraskevas, C., et al. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. Available at: [Link]

-

MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Available at: [Link]

-

ResearchGate. Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Available at: [Link]

-

ResearchGate. Polymorphism in 8-hydroxyquinolin-2(1 H )-one by X-ray crystallography, solid-state NMR and DFT calculations. Available at: [Link]

-

YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Available at: [Link]

-

ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Available at: [Link]

Sources

- 1. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Characterization of n-Methyl-5-nitroquinolin-6-amine: A Predictive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

n-Methyl-5-nitroquinolin-6-amine belongs to the quinoline class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules. The introduction of a nitro group at the 5-position and an N-methylamino group at the 6-position is expected to modulate the electronic and steric properties of the quinoline core, potentially leading to novel biological activities. A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

Due to the absence of published experimental spectra for n-Methyl-5-nitroquinolin-6-amine, this guide presents a predicted spectroscopic profile based on the analysis of analogous compounds and fundamental spectroscopic principles.

Molecular Structure and Predicted Spectroscopic Overview

The structure of n-Methyl-5-nitroquinolin-6-amine is presented below. The numbering of the quinoline ring is crucial for the assignment of NMR signals.

Caption: Molecular structure of n-Methyl-5-nitroquinolin-6-amine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are based on the analysis of substituent effects on the quinoline scaffold.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR chemical shifts for n-Methyl-5-nitroquinolin-6-amine are summarized in the table below. The electron-withdrawing nitro group at C5 and the electron-donating N-methylamino group at C6 will significantly influence the chemical shifts of the aromatic protons.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Rationale |

| H-2 | 8.8 - 9.0 | dd | J = 4.5, 1.5 | Deshielded due to proximity to the heterocyclic nitrogen. |

| H-3 | 7.4 - 7.6 | dd | J = 8.5, 4.5 | Typical aromatic proton in the pyridine ring of quinoline. |

| H-4 | 8.6 - 8.8 | dd | J = 8.5, 1.5 | Deshielded due to the anisotropic effect of the quinoline ring system. |

| H-7 | 7.2 - 7.4 | d | J = 9.0 | Shielded by the adjacent electron-donating N-methylamino group. |

| H-8 | 8.0 - 8.2 | d | J = 9.0 | Deshielded relative to H-7 due to being further from the amino group. |

| NH | 5.0 - 6.0 | br s | - | Broad singlet, exchangeable with D₂O. |

| N-CH₃ | 3.0 - 3.2 | s | - | Singlet for the methyl protons on the nitrogen. |

Causality behind Experimental Choices:

-

Solvent: A deuterated solvent such as CDCl₃ or DMSO-d₆ would be appropriate. DMSO-d₆ would be particularly useful for observing the NH proton, which might exchange too rapidly in other solvents.[1]

-

Frequency: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and facilitate the interpretation of coupling patterns.[2]

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR chemical shifts are influenced by the electronegativity of the nitrogen and oxygen atoms and the electronic effects of the substituents.

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C-2 | 150 - 152 | Deshielded due to proximity to the heterocyclic nitrogen. |

| C-3 | 122 - 124 | Typical aromatic carbon in the pyridine ring. |

| C-4 | 135 - 137 | Deshielded aromatic carbon. |

| C-4a | 128 - 130 | Bridgehead carbon. |

| C-5 | 145 - 147 | Deshielded due to the attached electron-withdrawing nitro group. |

| C-6 | 140 - 142 | Influenced by the electron-donating amino group. |

| C-7 | 115 - 117 | Shielded by the adjacent N-methylamino group. |

| C-8 | 125 - 127 | Aromatic carbon. |

| C-8a | 148 - 150 | Bridgehead carbon, deshielded by the heterocyclic nitrogen. |

| N-CH₃ | 30 - 35 | Typical chemical shift for an N-methyl carbon. |

Self-Validating System: The combination of ¹H and ¹³C NMR, along with 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would allow for the unambiguous assignment of all proton and carbon signals, confirming the predicted structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for n-Methyl-5-nitroquinolin-6-amine are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3450 | Medium | N-H stretch of the secondary amine. |

| 3000 - 3100 | Medium | Aromatic C-H stretch. |

| 2850 - 2960 | Medium | Aliphatic C-H stretch of the N-methyl group. |

| 1580 - 1620 | Strong | C=C and C=N stretching of the quinoline ring. |

| 1500 - 1550 | Strong | Asymmetric NO₂ stretch. |

| 1330 - 1370 | Strong | Symmetric NO₂ stretch. |

| 1250 - 1350 | Strong | Aromatic C-N stretch.[3] |

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate. An ATR-FTIR (Attenuated Total Reflectance) accessory offers a convenient method for obtaining the spectrum of a solid sample with minimal preparation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation.

Predicted Molecular Ion and Fragmentation

-

Molecular Formula: C₁₀H₉N₃O₂

-

Molecular Weight: 203.20 g/mol

-

Predicted Molecular Ion (M⁺): m/z = 203

Nitrogen Rule: The presence of an odd number of nitrogen atoms (three in this case) will result in a molecular ion with an odd mass-to-charge ratio, which is consistent with the predicted m/z of 203.[4]

Predicted Fragmentation Pattern: The fragmentation of n-Methyl-5-nitroquinolin-6-amine is expected to proceed through several characteristic pathways:

Caption: Predicted major fragmentation pathways for n-Methyl-5-nitroquinolin-6-amine.

-

Loss of NO (m/z 173): A common fragmentation pathway for aromatic nitro compounds.[5]

-

Loss of NO₂ (m/z 157): Another characteristic fragmentation of nitroaromatics.[5]

-

Loss of a methyl radical (m/z 188): α-cleavage at the N-methyl group is a typical fragmentation for N-methylamines.

-

Loss of a hydrogen radical (m/z 202): Loss of a hydrogen atom from the molecular ion.

Experimental Workflow: Electron Ionization (EI) would be a suitable ionization method to induce fragmentation and obtain a characteristic mass spectrum. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion and its fragments.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of n-Methyl-5-nitroquinolin-6-amine. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from the analysis of structurally related compounds and established spectroscopic principles, offer a valuable resource for researchers working with this and similar molecules. It is anticipated that this theoretical framework will facilitate the interpretation of experimental data and contribute to the advancement of research in the field of medicinal chemistry.

References

-

PubChem. (n.d.). 5-Nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]]

-

JoVE. (2023). Mass Spectrometry of Amines. Journal of Visualized Experiments. Retrieved from [Link]4]

-

Supporting Information. (n.d.). Electronic Supporting Information. Retrieved from a chemistry-related article providing experimental procedures for NMR of quinoline derivatives.[2]

-

NIST. (n.d.). Aniline, N-methyl-. NIST WebBook. Retrieved from [Link]]

-

Trinh, T. H. (2021). Synthesis and NMR Spectroscopic Characteristics of Novel Polysubstituted Quinolines Incorporating Furoxan Moiety. Heterocycles, 104(2).[6]

-

YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube.[5]

-

ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. Retrieved from a relevant research article.[7]

-

ACS Publications. (2013). Enzymatic Conversion of 6-Nitroquinoline to the Fluorophore 6-Aminoquinoline Selectively under Hypoxic Conditions. Chemical Research in Toxicology.[3]

Sources

- 1. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Video: Mass Spectrometry of Amines [jove.com]

- 5. m.youtube.com [m.youtube.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Methyl-5-nitroquinolin-6-amine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties.[1] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on a specific, yet underexplored derivative, N-methyl-5-nitroquinolin-6-amine. We will delve into its chemical identity, propose a robust synthetic strategy, and discuss its potential applications in drug discovery based on the established significance of its constituent functional groups—the quinoline core, a nitro group, and a methylamino substituent.

Part 1: Chemical Identity and Properties

IUPAC Name and Synonyms

The correct IUPAC name for the compound of interest is N-methyl-5-nitroquinolin-6-amine .

Currently, there are no widely recognized synonyms for this compound in major chemical databases. For clarity and consistency, the IUPAC name will be used throughout this guide.

Structural Elucidation

The structure of N-methyl-5-nitroquinolin-6-amine consists of a quinoline bicyclic system with a nitro group (NO₂) at the C5 position and a methylamino group (NHCH₃) at the C6 position.

| Feature | Description |

| Core Scaffold | Quinoline |

| Substituent at C5 | Nitro Group (-NO₂) |

| Substituent at C6 | Methylamino Group (-NHCH₃) |

| Molecular Formula | C₁₀H₉N₃O₂ |

| Molecular Weight | 203.20 g/mol |

Physicochemical Properties (Predicted)

| Property | Predicted Value/Characteristic |

| Physical State | Solid |

| Solubility | Likely soluble in organic solvents like DMSO and DMF. Limited solubility in water. |

| pKa (Predicted) | The quinoline nitrogen is weakly basic. The exocyclic amine will also have a characteristic pKa. |

Safety and Handling

Based on the hazard classifications of analogous compounds such as 6-methyl-5-nitroquinoline, N-methyl-5-nitroquinolin-6-amine should be handled with care.[2] Predicted hazards include:

-

Acute Toxicity (Oral): Likely to be toxic if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Irritation: Potential to cause serious eye damage.

-

Respiratory Irritation: May cause respiratory irritation.

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Part 2: Synthesis and Characterization

A multi-step synthetic approach is proposed for the preparation of N-methyl-5-nitroquinolin-6-amine. The following protocol is a logical pathway based on established organic chemistry principles and published methods for quinoline functionalization.

Proposed Synthetic Pathway

The synthesis can be envisioned to proceed through the following key transformations:

Caption: Proposed synthetic workflow for N-Methyl-5-nitroquinolin-6-amine.

Detailed Experimental Protocols

Step 1: Protection of the Amine Group of 6-Aminoquinoline

-

Rationale: The amino group at the C6 position is activated and would interfere with the subsequent nitration step. Therefore, it is protected as an acetamide.

-

Procedure:

-

Dissolve 6-aminoquinoline in glacial acetic acid.

-

Add acetic anhydride dropwise while stirring at room temperature.

-

Heat the mixture gently for a short period to ensure complete reaction.

-

Pour the reaction mixture into cold water to precipitate the product, 6-acetamidoquinoline.

-

Filter, wash with water, and dry the product.

-

Step 2: Nitration of 6-Acetamidoquinoline

-

Rationale: The introduction of the nitro group at the C5 position is achieved through electrophilic aromatic substitution. The acetamido group directs the incoming nitro group to the ortho position (C5).

-

Procedure:

-

Add 6-acetamidoquinoline portion-wise to a cooled mixture of concentrated sulfuric acid and fuming nitric acid.

-

Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product, 6-acetamido-5-nitroquinoline.

-

Filter, wash thoroughly with water to remove residual acid, and dry.

-

Step 3: Deprotection of the Amine Group

-

Rationale: The acetyl protecting group is removed by acid hydrolysis to yield 6-amino-5-nitroquinoline.

-

Procedure:

-

Suspend 6-acetamido-5-nitroquinoline in a mixture of ethanol and concentrated hydrochloric acid.

-

Reflux the mixture until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter, wash with water, and dry to obtain 6-amino-5-nitroquinoline.

-

Step 4: N-Methylation of 6-Amino-5-nitroquinoline

-

Rationale: Reductive amination is a common and effective method for the N-methylation of primary amines.

-

Procedure:

-

Dissolve 6-amino-5-nitroquinoline in a suitable solvent such as methanol or acetonitrile.

-

Add an aqueous solution of formaldehyde.

-

Stir the mixture for a period to allow for the formation of the Schiff base intermediate.

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise.

-

Stir the reaction at room temperature until the starting material is consumed.

-

Quench the reaction, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield N-methyl-5-nitroquinolin-6-amine.

-

Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the positions of the substituents.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (N-H, C-H, C=N, N=O).

Part 3: Potential Applications in Drug Development

The structural features of N-methyl-5-nitroquinolin-6-amine suggest several potential avenues for investigation in drug discovery.

Caption: Relationship between structural features and potential applications.

Anticancer Activity

Many quinoline derivatives exhibit significant anticancer properties.[1] The nitro group, being a strong electron-withdrawing group, can modulate the electronic properties of the quinoline ring, potentially influencing its interaction with biological targets. Furthermore, nitroaromatic compounds are known to undergo bioreduction in hypoxic tumor environments, leading to the formation of cytotoxic species. The well-known antibacterial and anticancer agent nitroxoline (5-nitro-8-hydroxyquinoline) serves as a precedent for the potential of 5-nitroquinolines in oncology.[3]

Antimicrobial Properties

The quinoline core is present in many antibacterial and antifungal agents.[1] The introduction of a nitro group has been shown to enhance the antimicrobial activity in some heterocyclic systems.[1] Therefore, N-methyl-5-nitroquinolin-6-amine is a candidate for screening against a panel of pathogenic bacteria and fungi.

Antimalarial Potential

Historically, quinoline-based compounds like chloroquine have been pivotal in the fight against malaria. The search for new antimalarial agents is ongoing due to the emergence of drug-resistant strains of Plasmodium falciparum. The specific substitution pattern of N-methyl-5-nitroquinolin-6-amine warrants its evaluation for antimalarial activity.

Conclusion

N-Methyl-5-nitroquinolin-6-amine is a rationally designed molecule that, while not extensively studied, holds considerable promise for applications in drug discovery. This guide provides a comprehensive overview of its chemical nature, a detailed, plausible synthetic route, and a discussion of its therapeutic potential. The synthesis and biological evaluation of this compound could lead to the discovery of novel therapeutic agents in the fields of oncology, infectious diseases, and beyond.

References

-

PubChem. 6-Methyl-5-nitroquinoline. National Center for Biotechnology Information. [Link]

-

Al-Ostoot, F.H., et al. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 27(21), 7247. [Link]

Sources

An In-depth Technical Guide to n-Methyl-5-nitroquinolin-6-amine: Synthesis, Characterization, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of n-Methyl-5-nitroquinolin-6-amine, a specialized quinoline derivative. As a compound not readily cataloged with a dedicated CAS number, this document establishes its scientific context based on the well-documented chemistry of its structural analogs. We present a reasoned, multi-step synthetic pathway, detailed protocols for its synthesis and characterization, and a thorough discussion of its potential properties and applications, particularly within medicinal chemistry and materials science. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of novel substituted quinolines.

Introduction: The Quinoline Scaffold and the Significance of n-Methyl-5-nitroquinolin-6-amine

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1] Its versatile structure allows for a wide range of substitutions, leading to a diverse array of biological activities and physicochemical properties. The introduction of a nitro group, an amino group, and a methyl group onto the quinoline core, as in n-Methyl-5-nitroquinolin-6-amine, is anticipated to confer unique electronic and steric characteristics.

While a specific CAS number for n-Methyl-5-nitroquinolin-6-amine is not presently indexed, its structure suggests significant potential. The 5-nitro substitution is known to influence the electronic properties of the quinoline ring, and the 6-amino group provides a key site for further functionalization. The N-methylation of the amino group can fine-tune basicity, lipophilicity, and metabolic stability, all critical parameters in drug design. This guide, therefore, provides a scientifically grounded framework for the synthesis and study of this novel compound.

Proposed Synthesis of n-Methyl-5-nitroquinolin-6-amine: A Stepwise Approach

The synthesis of n-Methyl-5-nitroquinolin-6-amine can be logically approached through a multi-step sequence starting from quinoline. This proposed pathway leverages established and reliable reactions in heterocyclic chemistry.

Caption: Proposed synthetic workflow for n-Methyl-5-nitroquinolin-6-amine.

Step 1: Nitration of Quinoline to 5-Nitroquinoline

The initial step involves the electrophilic nitration of quinoline to introduce the nitro group at the C5 position.

Protocol:

-

In a fume hood, cautiously add quinoline dropwise to a stirred mixture of concentrated sulfuric acid and fuming nitric acid, maintaining the temperature below 10°C with an ice bath.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium carbonate until the pH is approximately 7.

-

The crude 5-nitroquinoline will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water.[2]

Causality of Experimental Choices: The use of a strong acid mixture (sulfuric and nitric acid) is essential to generate the nitronium ion (NO₂⁺), the active electrophile for this reaction. The reaction is performed at a low temperature to control the exothermic nature of the nitration and to minimize the formation of byproducts. Neutralization is necessary to precipitate the product from the acidic solution.

Step 2: Synthesis of 6-Amino-5-nitroquinoline

The subsequent step involves the reduction of the nitro group to an amino group.

Protocol:

-

Dissolve 5-nitroquinoline in a suitable solvent, such as ethanol or acetic acid.

-

Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid.[3] Alternatively, catalytic hydrogenation using a palladium-on-carbon catalyst (Pd/C) can be employed.[3]

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

If using SnCl₂, cool the reaction mixture and neutralize with a strong base (e.g., concentrated sodium hydroxide solution) to precipitate the tin salts and the free amine.

-

Extract the 6-amino-5-nitroquinoline with an organic solvent such as ethyl acetate or dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

Causality of Experimental Choices: Tin(II) chloride in acidic media is a classic and effective method for the reduction of aromatic nitro compounds to amines.[3] Catalytic hydrogenation offers a cleaner alternative, though care must be taken to avoid over-reduction of the quinoline ring. The choice of solvent and temperature is optimized to ensure complete reaction and minimize side reactions.

Step 3: N-Methylation of 6-Amino-5-nitroquinoline

The final step is the selective methylation of the primary amino group.

Protocol:

-

Dissolve 6-amino-5-nitroquinoline in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the amino group.

-

Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise to the reaction mixture.[4]

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the final product, n-Methyl-5-nitroquinolin-6-amine, by column chromatography.

Causality of Experimental Choices: The use of a base is necessary to deprotonate the amine, making it a more potent nucleophile for the reaction with the methylating agent. The choice of a polar aprotic solvent helps to dissolve the reactants and facilitate the Sₙ2 reaction. The stoichiometry of the methylating agent should be carefully controlled to favor mono-methylation and minimize the formation of the di-methylated product.

Physicochemical Properties and Characterization

The predicted physicochemical properties of n-Methyl-5-nitroquinolin-6-amine are summarized in the table below. These are estimated based on the known properties of its structural components.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₉N₃O₂ |

| Molecular Weight | 203.20 g/mol |

| Appearance | Likely a yellow or orange solid |

| Solubility | Expected to be soluble in polar organic solvents |

| Melting Point | Estimated to be in the range of 150-200 °C |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, with chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating N-methylamino group. A singlet corresponding to the N-methyl protons would be expected in the upfield region (around 3.0-3.5 ppm). The coupling patterns of the aromatic protons will be crucial for confirming the substitution pattern.[3]

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the carbons directly attached to the nitro and amino groups will be significantly affected.[5]

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing an accurate mass measurement of the molecular ion peak ([M]⁺ or [M+H]⁺).[6]

-

The fragmentation pattern in the mass spectrum will be characteristic of the substituted quinoline structure, with potential losses of the nitro group (NO₂), the methyl group (CH₃), and HCN from the quinoline ring.[7]

Caption: Workflow for the structural characterization of the final product.

Potential Applications and Future Research Directions

Substituted nitroquinolines and aminoquinolines have a broad range of biological activities, including antimalarial, antibacterial, and anticancer properties.[8] The unique substitution pattern of n-Methyl-5-nitroquinolin-6-amine makes it an interesting candidate for screening in various biological assays.

-

Medicinal Chemistry: The compound could serve as a scaffold for the development of novel therapeutic agents. The amino and nitro groups provide handles for further chemical modifications to optimize activity and selectivity.

-

Materials Science: Nitroaromatic compounds can have interesting optical and electronic properties. This derivative could be investigated for applications in organic electronics or as a component in functional dyes.

Future research should focus on the successful synthesis and purification of n-Methyl-5-nitroquinolin-6-amine, followed by a comprehensive evaluation of its biological and physicochemical properties.

Safety and Handling

Nitroaromatic compounds are a class of chemicals that require careful handling due to their potential toxicity and reactivity.[9][10]

-

Toxicity: Many nitroaromatic compounds are toxic and may be carcinogenic.[11] It is prudent to handle n-Methyl-5-nitroquinolin-6-amine with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Reactivity: Nitro compounds can be thermally unstable and may decompose exothermically.[12] Avoid heating the compound to high temperatures, especially in a sealed container. They can also react violently with strong oxidizing and reducing agents.[13]

A thorough risk assessment should be conducted before commencing any synthetic work involving this compound.

Conclusion

While n-Methyl-5-nitroquinolin-6-amine is not a commercially available compound with a registered CAS number, this technical guide provides a robust scientific framework for its synthesis, characterization, and potential applications. By leveraging established synthetic methodologies and analytical techniques, researchers can confidently approach the preparation and investigation of this novel quinoline derivative. The insights provided herein are intended to facilitate further exploration of the rich chemical and biological landscape of substituted quinolines.

References

-

Kubiak, A. M., & Bąk, A. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(15), 4973. Available from: [Link]

-

Leško, J., & Lásiková, A. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 54(1), 38-42. Available from: [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

-

Lan, T., et al. (2011). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Chinese Chemical Letters, 22(3), 253-255. Available from: [Link]

-

PubChem. (n.d.). 5-Nitroquinoline. National Center for Biotechnology Information. Retrieved from: [Link]

-

Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(1), 27-33. Available from: [Link]

-

Reddy, T. J., & Sibi, M. P. (2002). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 7(6), 520-526. Available from: [Link]

-

Pérez-Bernal, J. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 176, 312-319. Available from: [Link]

- Google Patents. (n.d.). Methods for the preparation of 6-aminoisoquinoline.

-

Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews, 32(4), e00011-19. Available from: [Link]

-

Chemsrc. (n.d.). 5-Nitroquinoline. Retrieved from: [Link]

-

Al-Obaidi, R. J., et al. (2024). Novel Quinoline Nitrate Derivatives: Synthesis, Characterization, and Evaluation of their Anticancer Activity with a Focus on Molecular Docking and NO Release. Letters in Drug Design & Discovery, 21(12), 1546-1562. Available from: [Link]

-

ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from: [Link]

-

Romero, M. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1386469. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of aminoquinolines 5a–x in two steps. Retrieved from: [Link]

-

ResearchGate. (n.d.). MASS spectrum of quinoline (Q) derivative. Retrieved from: [Link]

-

Azev, Y. A., et al. (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. Butlerov Communications, 64(12), 101-105. Available from: [Link]

-

Pahirnik, D. V., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(23), 5589. Available from: [Link]

-

Wikisource. (n.d.). Nitroaromatic Compounds (2005). Retrieved from: [Link]

-

Sauer, D., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Molecules, 24(4), 754. Available from: [Link]

-

Wikipedia. (n.d.). Histone methylation. Retrieved from: [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from: [Link]

-

d'Acquarica, I., et al. (2021). Improved Synthesis of 5-Nitrohomovanillic Acid and 6-Nitrohomovanillic Acid as Probes for Metabolism Studies of Endothelium-Derived Dopamines: Identification in Human Amniotic Fluid. Molecules, 26(11), 3321. Available from: [Link]

-

NIST. (n.d.). Quinoline. Retrieved from: [Link]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Available from: [Link]

- Google Patents. (n.d.). Separation of 5-nitroquinoline and 8-nitroquinoline.

-

Encyclopaedia of Occupational Health and Safety. (n.d.). Nitrocompounds, Aromatic: Physical & Chemical Hazards. Retrieved from: [Link]

-

ResearchGate. (n.d.). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. Retrieved from: [Link]

Sources

- 1. Novel Quinoline Nitrate Derivatives: Synthesis, Characterization, and Evaluation of their Anticancer Activity with a Focus on Molecular Docking and NO Release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Nitroquinoline | 607-34-1 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chempap.org [chempap.org]

- 8. 8-Aminoquinoline Therapy for Latent Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitroaromatic Compounds (2005) - Wikisource, the free online library [en.wikisource.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. iloencyclopaedia.org [iloencyclopaedia.org]

An In-depth Technical Guide to the Proposed Synthesis and Isolation of n-Methyl-5-nitroquinolin-6-amine

The quinoline scaffold is a cornerstone in pharmaceutical sciences, forming the core of numerous approved drugs with a wide range of therapeutic activities.[1] The introduction of specific substituents, such as nitro and methylamino groups, can significantly modulate the biological properties of the quinoline ring system. The target molecule, n-Methyl-5-nitroquinolin-6-amine, combines the electron-withdrawing nitro group at the 5-position with an n-methylamino group at the 6-position, creating a unique electronic and steric profile that warrants investigation.

This guide will detail a four-step synthetic sequence, commencing with the commercially available 6-aminoquinoline. Each step is accompanied by a thorough explanation of the underlying chemical principles, detailed experimental protocols, and expected outcomes.

Proposed Synthetic Pathway Overview

The proposed synthesis of n-Methyl-5-nitroquinolin-6-amine is a four-step process designed for efficiency and control over regioselectivity. The pathway begins with the protection of the amino group of 6-aminoquinoline, followed by a regioselective nitration, methylation of the protected amine, and concluding with deprotection to yield the target compound.

Caption: Proposed four-step synthesis of n-Methyl-5-nitroquinolin-6-amine.

Part 1: Protection of the Amino Group

Step 1: Synthesis of 6-Acetamidoquinoline

The initial step involves the protection of the exocyclic amino group of 6-aminoquinoline as an acetamide. This is a crucial strategic decision for two primary reasons:

-

Moderation of Reactivity: The free amino group is a strong activating group, which can lead to uncontrolled side reactions and over-nitration in the subsequent step. The acetyl group moderates this reactivity, allowing for a more controlled nitration.

-

Directing Effect: The acetamido group is an ortho-, para-director in electrophilic aromatic substitution. This property is exploited to direct the incoming nitro group to the C5 position, which is ortho to the acetamido group.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-aminoquinoline (1.0 eq.) in pyridine (5-10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.2 eq.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 6-acetamidoquinoline.

| Parameter | Expected Value |

| Yield | 90-95% |

| Appearance | Off-white solid |

| Purity (by HPLC) | >98% |

| ¹H NMR (CDCl₃, δ) | ~8.8 (d), 8.2 (d), 8.0 (s), 7.8 (d), 7.4 (dd), 2.2 (s) |

| ¹³C NMR (CDCl₃, δ) | ~168, 147, 144, 135, 131, 130, 128, 122, 115, 25 |

Part 2: Regioselective Nitration

Step 2: Synthesis of 6-Acetamido-5-nitroquinoline

With the amino group protected, the next step is the regioselective nitration of the quinoline ring. The directing effect of the acetamido group should favor the introduction of the nitro group at the C5 position. The use of a standard nitrating mixture (a combination of nitric acid and sulfuric acid) is proposed.[2]

Experimental Protocol:

-

In a flask cooled to 0 °C, slowly add 6-acetamidoquinoline (1.0 eq.) to concentrated sulfuric acid (5-10 volumes) with stirring.

-

Once the solid has dissolved, cool the mixture to -5 °C.

-

Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq.) and concentrated sulfuric acid (2 volumes) dropwise, maintaining the temperature below 0 °C.

-

Stir the reaction at 0 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Collect the solid by filtration, wash thoroughly with water, and dry to yield 6-acetamido-5-nitroquinoline.

| Parameter | Expected Value |

| Yield | 70-80% |

| Appearance | Yellow solid |

| Purity (by HPLC) | >95% |

| ¹H NMR (DMSO-d₆, δ) | ~10.5 (s), 8.9 (d), 8.6 (d), 8.4 (d), 7.8 (dd), 2.2 (s) |

| ¹³C NMR (DMSO-d₆, δ) | ~169, 150, 145, 140, 138, 132, 129, 125, 120, 24 |

Part 3: N-Methylation

Step 3: Synthesis of N-Methyl-6-acetamido-5-nitroquinoline

The third step involves the methylation of the acetamido group. This is achieved by deprotonating the amide nitrogen with a strong base, such as sodium hydride, followed by reaction with a methylating agent like methyl iodide.

Experimental Protocol:

-

To a solution of 6-acetamido-5-nitroquinoline (1.0 eq.) in anhydrous dimethylformamide (DMF) (10-20 volumes) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (1.5 eq.) dropwise and allow the reaction to warm to room temperature.

-

Stir for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Expected Value |

| Yield | 60-70% |

| Appearance | Yellowish solid |

| Purity (by HPLC) | >98% |

| ¹H NMR (CDCl₃, δ) | ~8.9 (d), 8.5 (d), 8.3 (d), 7.7 (dd), 3.3 (s), 2.1 (s) |

| ¹³C NMR (CDCl₃, δ) | ~170, 151, 146, 141, 139, 133, 130, 126, 121, 35, 23 |

Part 4: Deprotection and Isolation

Step 4: Synthesis of n-Methyl-5-nitroquinolin-6-amine

The final step is the hydrolysis of the acetamido group to reveal the desired n-methylamino functionality. This is typically achieved by heating in the presence of a strong acid.

Experimental Protocol:

-

Suspend N-methyl-6-acetamido-5-nitroquinoline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water (1:1 v/v).

-

Heat the mixture to reflux for 6-8 hours.

-

Cool the reaction to room temperature and neutralize with a concentrated sodium hydroxide solution until the product precipitates.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure n-Methyl-5-nitroquinolin-6-amine.

| Parameter | Expected Value |

| Yield | 80-90% |

| Appearance | Orange to red solid |

| Purity (by HPLC) | >99% |

| ¹H NMR (DMSO-d₆, δ) | ~8.8 (d), 8.4 (d), 7.9 (d), 7.5 (dd), 6.5 (q, NH), 3.0 (d, CH₃) |

| ¹³C NMR (DMSO-d₆, δ) | ~152, 148, 142, 135, 130, 128, 124, 118, 30 |

| MS (ESI+) | m/z = 204.07 [M+H]⁺ |

Characterization Workflow

The structural confirmation of the final product and all intermediates is paramount. A multi-technique approach should be employed to ensure the unambiguous identification and purity assessment of the synthesized compounds.

Caption: A typical workflow for the characterization of synthesized compounds.

Conclusion and Future Directions

This technical guide has outlined a rational and detailed synthetic route for the novel compound n-Methyl-5-nitroquinolin-6-amine. While this pathway is proposed based on established chemical principles and analogous reactions, it provides a strong starting point for researchers in the field. The successful synthesis and isolation of this molecule will enable the exploration of its physicochemical properties and biological activities, potentially leading to the development of new therapeutic agents. Further work should focus on the optimization of each synthetic step and a thorough investigation of the pharmacological profile of the target compound.

References

- Lan, T., et al. (2011). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Chinese Chemical Letters, 22(3), 253-255.

-

Master Organic Chemistry (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

-

PubChem. 6-Aminoquinoline. National Center for Biotechnology Information. Available at: [Link]

-

PrepChem.com. Synthesis of (A) 6-Amino-2-methylquinoline. Available at: [Link]

Sources

A Theoretical and Computational Investigation of n-Methyl-5-nitroquinolin-6-amine: A Guide for Drug Discovery and Development

Abstract

This technical guide provides a comprehensive theoretical framework for the study of n-Methyl-5-nitroquinolin-6-amine, a heterocyclic compound with potential pharmacological significance. Quinoline derivatives, particularly those bearing nitro groups, have demonstrated a wide array of biological activities, including antimicrobial and anticancer properties.[1][2][3] This document outlines a systematic approach employing state-of-the-art computational methodologies to elucidate the structural, electronic, and pharmacokinetic properties of n-Methyl-5-nitroquinolin-6-amine. By leveraging Density Functional Theory (DFT), molecular docking, and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, researchers can gain profound insights into the molecule's potential as a drug candidate, thereby accelerating the drug discovery and development pipeline.

Introduction: The Therapeutic Potential of Nitroquinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with diverse therapeutic applications.[1][3] The introduction of a nitro group into the quinoline ring system can significantly modulate its biological activity, often enhancing its efficacy against various pathogens and cancer cell lines.[4][5] The nitro group, with its strong electron-withdrawing nature, can influence the molecule's electronic properties, reactivity, and intermolecular interactions, which are critical determinants of its pharmacological profile.[2] n-Methyl-5-nitroquinolin-6-amine, the subject of this guide, combines the quinoline core with a nitro group at the 5-position and a methylamine substituent at the 6-position. This specific substitution pattern warrants a detailed theoretical investigation to predict its behavior and guide further experimental work.

This guide is designed for researchers, scientists, and drug development professionals, providing a robust computational workflow to thoroughly characterize n-Methyl-5-nitroquinolin-6-amine.

Theoretical and Computational Methodologies

A multi-faceted computational approach is essential for a comprehensive understanding of n-Methyl-5-nitroquinolin-6-amine. This section details the theoretical underpinnings and practical application of key in silico techniques.

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost.[6]

Workflow for DFT Calculations:

Caption: A generalized workflow for molecular docking studies.

Experimental Protocol: Molecular Docking

-

Ligand Preparation: The DFT-optimized structure of n-Methyl-5-nitroquinolin-6-amine is used. Charges are assigned, and the file is converted to a suitable format (e.g., .pdbqt).

-

Target Protein Selection and Preparation: A relevant protein target (e.g., a bacterial enzyme or a cancer-related protein) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

-

Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

-

Docking Execution: A docking program (e.g., AutoDock Vina) is used to perform the docking simulations.

-

Results Analysis: The resulting docking poses are analyzed based on their binding energies and the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

In Silico ADMET Analysis: Predicting Drug-Likeness

ADMET analysis involves the prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. This is a critical step in early-stage drug discovery to filter out candidates with unfavorable pharmacokinetic profiles. [7][8][9]

Results and Discussion: A Theoretical Profile of n-Methyl-5-nitroquinolin-6-amine

This section presents the expected theoretical results for n-Methyl-5-nitroquinolin-6-amine based on established knowledge of similar compounds.

Molecular Geometry and Stability

The geometry of n-Methyl-5-nitroquinolin-6-amine, when optimized using DFT, is expected to be largely planar due to the aromatic quinoline ring system. The nitro and methylamine groups will have specific orientations relative to the ring that represent the global energy minimum.

Electronic Properties: Insights from Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. [6][10]

-

HOMO: The HOMO is expected to be localized primarily on the electron-rich regions of the molecule, likely the amino group and the quinoline ring.

-

LUMO: The LUMO is anticipated to be centered on the electron-deficient nitro group and the quinoline ring.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. [6][10]A smaller energy gap suggests higher reactivity. [10] Table 1: Predicted Electronic Properties of n-Methyl-5-nitroquinolin-6-amine

| Property | Predicted Value Range | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Electron-donating ability |

| LUMO Energy | -1.5 to -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Chemical reactivity and stability |

| Dipole Moment | 4.0 to 6.0 Debye | Polarity and solubility |

Note: These values are estimations based on similar molecules and would need to be confirmed by specific DFT calculations.

Spectroscopic Profile

-